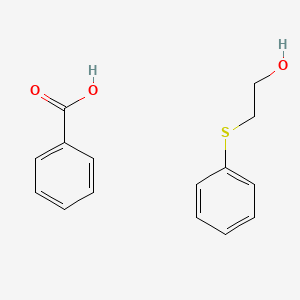
Benzoic acid;2-phenylsulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-phenylsulfanylethanol: is an organic compound that combines the properties of benzoic acid and 2-phenylsulfanylethanol. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids, widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 2-phenylsulfanylethanol is an organic compound containing a phenyl group attached to a sulfur atom and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
- Benzoic acid can be synthesized from toluene through oxidation using potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) as oxidizing agents .
- Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid.
-
2-Phenylsulfanylethanol Synthesis:
Industrial Production Methods:
- Benzoic acid is commercially produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts .
- Industrial production of 2-phenylsulfanylethanol typically involves the reaction of thiophenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Benzoic acid can be oxidized to benzoyl peroxide using hydrogen peroxide in the presence of a catalyst .
- 2-phenylsulfanylethanol can undergo oxidation to form 2-phenylsulfinylethanol or 2-phenylsulfonylethanol depending on the oxidizing agent used.
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), hydrogen peroxide (H₂O₂) .
- Reducing agents: Lithium aluminum hydride (LiAlH₄) .
- Catalysts: Cobalt or manganese naphthenates for industrial oxidation .
Major Products:
Scientific Research Applications
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and benzyl benzoate .
- 2-phenylsulfanylethanol is used in the synthesis of sulfur-containing organic compounds and as an intermediate in organic synthesis .
Biology:
- Benzoic acid exhibits antimicrobial properties and is used as a preservative in food and cosmetics .
- 2-phenylsulfanylethanol has potential applications in the development of pharmaceuticals due to its unique chemical structure .
Medicine:
- Benzoic acid is used in topical medications for the treatment of fungal infections .
- Research is ongoing to explore the potential therapeutic applications of 2-phenylsulfanylethanol in medicine .
Industry:
Mechanism of Action
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is absorbed into the cell and disrupts the intracellular pH, leading to decreased glucose fermentation .
2-Phenylsulfanylethanol:
Comparison with Similar Compounds
Salicylic Acid: Similar to benzoic acid, salicylic acid is used in topical medications and exhibits antimicrobial properties.
Benzyl Alcohol: A reduction product of benzoic acid, benzyl alcohol is used as a solvent and preservative.
Uniqueness:
- Benzoic acid is unique due to its widespread use as a preservative and its role as a precursor in the synthesis of various organic compounds .
- 2-phenylsulfanylethanol is unique due to its sulfur-containing structure, which imparts distinct chemical properties and potential applications in pharmaceuticals and organic synthesis .
Properties
CAS No. |
24086-44-0 |
|---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzoic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C7H6O2/c9-6-7-10-8-4-2-1-3-5-8;8-7(9)6-4-2-1-3-5-6/h1-5,9H,6-7H2;1-5H,(H,8,9) |
InChI Key |
QAGJPYGOCZVCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


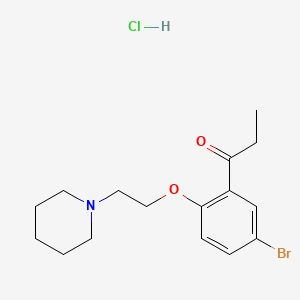
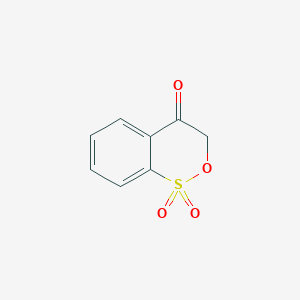
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
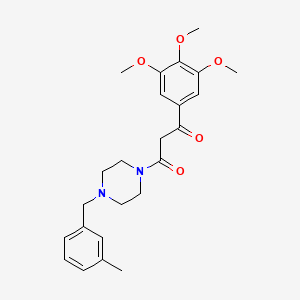
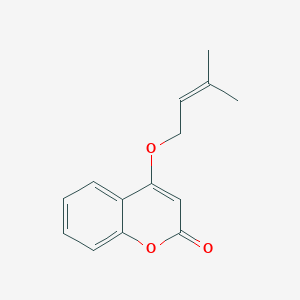
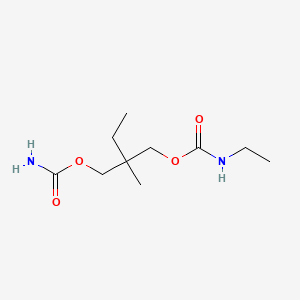
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
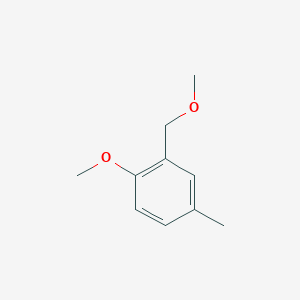
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
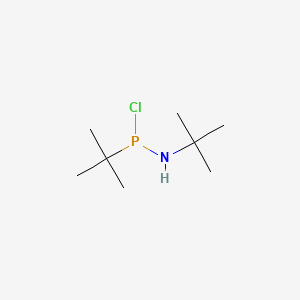
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

